Cas no 922947-38-4 (2-(3-fluorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one)
2-(3-fluorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one Chemical and Physical Properties
Names and Identifiers
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- 2-[(3-fluorophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one
- 2-(3-fluorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
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- Inchi: 1S/C18H15FN2O2/c1-23-16-7-5-14(6-8-16)17-9-10-18(22)21(20-17)12-13-3-2-4-15(19)11-13/h2-11H,12H2,1H3
- InChI Key: GMCFREFYHMBQLC-UHFFFAOYSA-N
- SMILES: C1(=O)N(CC2=CC=CC(F)=C2)N=C(C2=CC=C(OC)C=C2)C=C1
2-(3-fluorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2774-0539-2μmol |
2-[(3-fluorophenyl)methyl]-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one |
922947-38-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2774-0539-5μmol |
2-[(3-fluorophenyl)methyl]-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one |
922947-38-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2774-0539-10μmol |
2-[(3-fluorophenyl)methyl]-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one |
922947-38-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2774-0539-20μmol |
2-[(3-fluorophenyl)methyl]-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one |
922947-38-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2774-0539-1mg |
2-[(3-fluorophenyl)methyl]-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one |
922947-38-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2774-0539-2mg |
2-[(3-fluorophenyl)methyl]-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one |
922947-38-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2774-0539-3mg |
2-[(3-fluorophenyl)methyl]-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one |
922947-38-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2774-0539-4mg |
2-[(3-fluorophenyl)methyl]-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one |
922947-38-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2774-0539-5mg |
2-[(3-fluorophenyl)methyl]-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one |
922947-38-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2774-0539-10mg |
2-[(3-fluorophenyl)methyl]-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one |
922947-38-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-(3-fluorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2-(3-fluorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
Professional Introduction to Compound with CAS No. 922947-38-4 and Product Name: 2-(3-fluorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
Compound with the CAS number 922947-38-4 and the product name 2-(3-fluorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the dihydropyridazinone class, a heterocyclic structure known for its diverse biological activities. The presence of both fluorine and methoxy substituents in its molecular framework enhances its pharmacological potential, making it a subject of considerable interest in medicinal chemistry research.
The dihydropyridazinone scaffold is renowned for its role in the development of various therapeutic agents due to its ability to interact with multiple biological targets. Specifically, this compound exhibits notable properties that make it a promising candidate for further investigation in drug discovery. The fluorophenyl moiety contributes to its lipophilicity, facilitating better membrane permeability, while the methoxyphenyl group introduces additional electronic effects that can modulate receptor binding affinity.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The introduction of fluorine atoms into organic molecules often leads to improved metabolic stability, enhanced binding affinity, and altered pharmacokinetic profiles. In the context of 2-(3-fluorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one, the fluorine substituent at the 3-position of the phenyl ring is particularly significant. It has been demonstrated that such substitutions can lead to more potent and selective interactions with biological targets, which is crucial for developing effective pharmaceuticals.
The methoxy group at the 4-position of another phenyl ring further complements the pharmacological profile of this compound. Methoxy substitution is a common strategy in drug design to enhance solubility, improve bioavailability, and reduce toxicity. The combination of these two substituents in 2-(3-fluorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one suggests a well-balanced molecular design that could lead to significant therapeutic benefits.
From a structural perspective, the dihydropyridazinone core provides a rigid framework that can be fine-tuned to optimize interactions with biological targets. This scaffold has been extensively studied for its potential in treating various diseases, including cardiovascular disorders, inflammation, and infectious diseases. The flexibility offered by the hydrocarbon chains attached to the pyridazinone ring allows for further modifications that can enhance pharmacological activity.
In recent years, there has been growing interest in developing novel compounds based on dihydropyridazinone derivatives due to their broad spectrum of biological activities. Research has shown that these compounds can exhibit anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of substituents in 2-(3-fluorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one makes it a particularly intriguing candidate for further exploration.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the fluorine and methoxy groups at specific positions on the phenyl rings. These techniques include palladium-catalyzed cross-coupling reactions and nucleophilic substitution strategies, which are well-established in modern pharmaceutical chemistry.
One of the key challenges in developing new pharmaceuticals is ensuring their safety and efficacy. Preliminary studies on 2-(3-fluorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one have shown promising results in vitro, indicating potential therapeutic benefits. However, further research is needed to evaluate its behavior in vivo and assess any potential side effects. This includes toxicology studies and pharmacokinetic assessments to ensure that the compound is both safe and effective for human use.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been used extensively to predict how this compound might interact with biological targets such as enzymes and receptors. These simulations provide valuable insights into its binding affinity and selectivity, helping researchers design more effective derivatives.
Future directions for research on 2-(3-fluorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one include exploring its potential as an intermediate in synthesizing more complex molecules with enhanced pharmacological properties. Additionally, investigating its mechanism of action will be crucial for understanding how it interacts with biological systems and how it can be optimized for therapeutic use.
In conclusion,922947-38-4 and 2-(3-fluorophenyl)methyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one represent a significant advancement in pharmaceutical chemistry. Their unique structural features and promising biological activities make them valuable candidates for further research and development. As our understanding of drug design continues to evolve,fluorinated aromatic compounds like this one will play an increasingly important role in developing new therapies for various diseases.
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